TBAF(pin)2
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Overview
Description
Tetrabutylammonium fluoride (pinacol)2, commonly known as TBAF(pin)2, is a fluoride-alcohol complex with a coordination number of four. It is a crystalline solid that is more convenient for handling and storage compared to tetrabutylammonium fluoride hydrate. The compound is used as a nucleophilic fluorinating reagent and has significant applications in organic synthesis .
Preparation Methods
TBAF(pin)2 can be synthesized by reacting pinacol with tetrabutylammonium fluoride trihydrate. The reaction involves the coordination of fluoride ions with pinacol, resulting in the formation of the fluoride-alcohol complex . The geometric structure and bonding of this compound have been studied extensively .
Chemical Reactions Analysis
TBAF(pin)2 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: this compound is commonly used in nucleophilic substitution reactions where it acts as a source of fluoride ions.
Deprotection: It is used to remove silyl ether protecting groups in organic synthesis.
Phase Transfer Catalysis: This compound can act as a phase transfer catalyst, facilitating the transfer of fluoride ions between different phases in a reaction mixture.
Scientific Research Applications
TBAF(pin)2 has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a nucleophilic fluorinating reagent in the synthesis of fluorinated organic compounds.
Medicinal Chemistry: Fluorinated compounds are important in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets.
Radiopharmaceuticals: This compound is used in the preparation of fluorinated radiopharmaceuticals for positron emission tomography (PET) imaging.
Material Science: Fluorinated materials have applications in various industries, including electronics, coatings, and textiles.
Mechanism of Action
The mechanism of action of TBAF(pin)2 involves the transfer of fluoride ions to various substrates. The fluoride ions act as nucleophiles, attacking electrophilic centers in the substrate molecules. This results in the formation of new carbon-fluorine bonds, which are highly stable and have unique chemical properties . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
TBAF(pin)2 is unique compared to other fluoride sources due to its crystalline solid form, which makes it easier to handle and store. Similar compounds include:
Tetrabutylammonium fluoride (TBAF): Commonly used as a source of fluoride ions in organic solvents.
Tetrabutylammonium difluorotriphenylsilicate (TBAT): Used as a surrogate for TBAF and has similar applications in organic synthesis.
Tetramethylammonium fluoride: Another fluoride source used in organic synthesis.
This compound stands out due to its stability and ease of use compared to these similar compounds.
Properties
Molecular Formula |
C28H64FNO4 |
---|---|
Molecular Weight |
497.8 g/mol |
IUPAC Name |
2,3-dimethylbutane-2,3-diol;tetrabutylazanium;fluoride |
InChI |
InChI=1S/C16H36N.2C6H14O2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5(2,7)6(3,4)8;/h5-16H2,1-4H3;2*7-8H,1-4H3;1H/q+1;;;/p-1 |
InChI Key |
CVEUWEZBMVLEKR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C(C)(C)O)O.CC(C)(C(C)(C)O)O.[F-] |
Origin of Product |
United States |
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